molecular formula C19H28O3 B135574 11-Ketoandrosterone CAS No. 1231-82-9

11-Ketoandrosterone

Cat. No.: B135574
CAS No.: 1231-82-9
M. Wt: 304.4 g/mol
InChI Key: IUNYGQONJQTULL-UFTZPVOZSA-N
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Description

11-Ketoandrosterone is an endogenous steroid and a metabolite of androsterone. It belongs to a group of 11-oxygenated androgens, which are potent and clinically relevant agonists of androgen receptors. These compounds play a significant role in the development and maintenance of male characteristics in vertebrates by binding to androgen receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Ketoandrosterone typically involves the oxidation of androsterone. The process can be carried out using various oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of acetic acid. The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve biotransformation processes using microbial cultures. Specific strains of bacteria or fungi can be employed to convert androsterone to this compound through enzymatic oxidation. This method is advantageous due to its high specificity and yield.

Chemical Reactions Analysis

Types of Reactions: 11-Ketoandrosterone undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert this compound to other oxygenated derivatives.

    Reduction: Reduction reactions can yield 11-hydroxyandrosterone.

    Substitution: Substitution reactions can introduce different functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include PCC, CrO3, and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) are employed under controlled conditions.

Major Products:

    Oxidation: 11-Ketoandrostenedione

    Reduction: 11-Hydroxyandrosterone

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

11-Ketoandrosterone has several scientific research applications, including:

    Chemistry: It serves as a precursor for synthesizing other steroidal compounds and as a reference standard in analytical chemistry.

    Biology: It is used to study the metabolic pathways of androgens and their role in physiological processes.

    Medicine: Research on this compound contributes to understanding androgen-related disorders and developing therapeutic agents.

    Industry: It is utilized in the production of steroid-based pharmaceuticals and as a marker in forensic science for detecting steroid abuse.

Mechanism of Action

11-Ketoandrosterone exerts its effects by binding to androgen receptors, which are nuclear receptors that regulate gene expression. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to modulate the transcription of target genes. This process influences various physiological functions, including the development of male characteristics and the regulation of reproductive tissues .

Comparison with Similar Compounds

    11-Ketotestosterone: Another 11-oxygenated androgen with similar potency to testosterone.

    11β-Hydroxyandrostenedione: A precursor in the biosynthesis of 11-Ketoandrosterone.

    Androsterone: The parent compound from which this compound is derived.

Uniqueness: this compound is unique due to its specific role in the androgen backdoor pathway, a metabolic pathway for androgen synthesis that bypasses testosterone as an intermediate product. This pathway is significant in certain physiological and pathological conditions, making this compound a valuable marker for studying androgen metabolism .

Properties

IUPAC Name

(3R,5S,8S,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-11,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-14,17,20H,3-10H2,1-2H3/t11-,12+,13-,14-,17+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNYGQONJQTULL-UFTZPVOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901043038
Record name 11-Oxoandrosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901043038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231-82-9
Record name 11-Oxoandrosterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1231-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Ketoandrosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001231829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Oxoandrosterone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56412
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 11-Oxoandrosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901043038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-KETOANDROSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T4E87JT27
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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